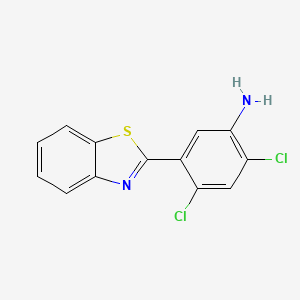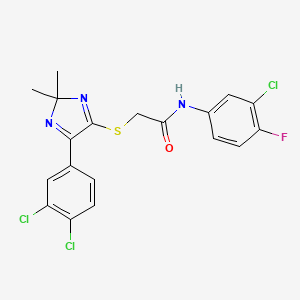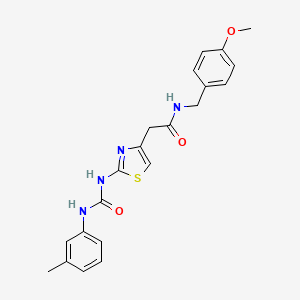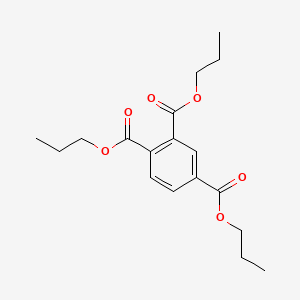![molecular formula C7H7N3O B3011753 [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol CAS No. 265643-91-2](/img/structure/B3011753.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol
Descripción general
Descripción
“[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of “this compound” involves various methods. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridine and nitriles as starting compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code 1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2 . The molecular weight is 149.15 .
Chemical Reactions Analysis
The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring . 4,6-Dinitro[1,2,4]triazolo[1,5-a]pyridines were obtained by oxidizing of N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with Pb(OAc) 4 .
Physical And Chemical Properties Analysis
“this compound” has a CAS Number of 265643-91-2 . and should be stored at a temperature between 28 C .
Aplicaciones Científicas De Investigación
1. Synthesis of Polynitrogenated Ligands
- [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol derivatives are synthesized as potential helicating compounds or luminescent sensors, owing to their polynitrogenated ligand properties. These compounds are of interest for their unique structural and electronic characteristics (Abarca et al., 2004).
2. Development of Pharmaceutical Compounds
- The structure of [1,2,4]Triazolo[1,5-a]pyridines has been utilized for developing pharmaceutical compounds, as demonstrated by their synthesis through intramolecular oxidative N-N bond formation. This method features high reaction yields and short reaction times, making it a valuable approach in medicinal chemistry (Zheng et al., 2014).
3. Anticancer Properties
- This compound derivatives have been explored for their anticancer effects. Modifications to their structure, such as replacing the acetamide group with alkylurea, have shown to retain antiproliferative activity and reduce acute oral toxicity, suggesting potential as anticancer agents with low toxicity (Wang et al., 2015).
4. Antioxidant Activity
- Research into the antioxidant properties of [1,2,4]Triazolo[1,5-a]pyridine derivatives has been conducted. These compounds have demonstrated significant influence on the stability of erythrocyte membranes and have shown potential as antioxidants, particularly certain derivatives with bromine atoms (Smolsky et al., 2022).
5. Crystal Engineering and Structural Chemistry
- The unique electronic and intermolecular interactional characteristics of [1,2,4]Triazolo[1,5-a]pyridines make them suitable for applications in crystal engineering and structural chemistry. Studies have focused on elucidating their crystal structures and conformational dynamics, which are valuable for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol are diverse and include RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, and a kinase inhibitor for JAK1 and JAK2 . The exact nature of these interactions and the resulting changes in target activity can vary depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting JAK1 and JAK2, it can modulate the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The compound’s action on RORγt can impact the Th17 cell differentiation pathway, while its inhibition of PHD-1 can affect the HIF pathway .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, depending on the specific target and pathway involved. For instance, its action on JAK1 and JAK2 can lead to the inhibition of cytokine signaling, which can have downstream effects on immune response . Its action on RORγt can affect Th17 cell differentiation, potentially impacting autoimmune responses . Furthermore, its inhibition of PHD-1 can modulate the cellular response to hypoxia .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine class have been found to interact with various enzymes and proteins . For instance, they have been reported to act as inhibitors of Janus kinases (JAK1 and JAK2)
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyridine compounds have been reported to exhibit various activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities suggest that [1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the reported activities of related compounds, it is plausible that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMXYHKQSUHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B3011672.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
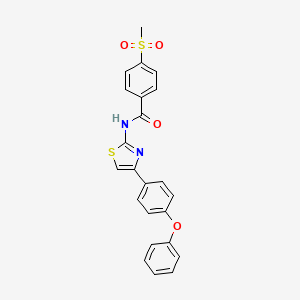
![Ethyl 2-{4-chloro-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B3011677.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)
![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)


